molecular formula C20H17NO3S B12161358 2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B12161358
M. Wt: 351.4 g/mol
InChI Key: DKFAKRNPCKXELW-UHFFFAOYSA-N
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Description

2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthylcarbonyl group, an amino group, and a tetrahydrobenzothiophene core, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the tetrahydrobenzothiophene core, which can be synthesized via a cyclization reaction of appropriate precursors under acidic or basic conditions The naphthylcarbonyl group is then introduced through a Friedel-Crafts acylation reaction using 1-naphthoyl chloride and a suitable Lewis acid catalyst like aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The naphthylcarbonyl group can facilitate interactions with hydrophobic pockets, while the amino group may form hydrogen bonds or ionic interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Naphthylcarbonyl)amino]-1-benzothiophene-3-carboxylic acid: Lacks the tetrahydro component, potentially altering its reactivity and biological activity.

    2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: Contains an oxygen atom instead of sulfur, which can affect its chemical properties and interactions.

Uniqueness

2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its combination of a naphthylcarbonyl group, an amino group, and a tetrahydrobenzothiophene core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C20H17NO3S/c22-18(14-10-5-7-12-6-1-2-8-13(12)14)21-19-17(20(23)24)15-9-3-4-11-16(15)25-19/h1-2,5-8,10H,3-4,9,11H2,(H,21,22)(H,23,24)

InChI Key

DKFAKRNPCKXELW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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